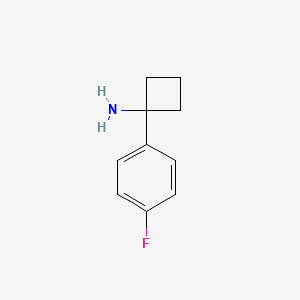

1-(4-Fluorophenyl)cyclobutanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)cyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPAYUQUJVLXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640623 | |

| Record name | 1-(4-Fluorophenyl)cyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920501-69-5 | |

| Record name | 1-(4-Fluorophenyl)cyclobutanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920501-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)cyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 920501-69-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Cyclobutanamine Derivatives Research

Cyclobutanamine derivatives represent a class of compounds that, while historically underrepresented in drug discovery programs, are now being recognized for their unique structural and physicochemical properties. nih.gov The cyclobutane (B1203170) ring, a four-membered carbocycle, imparts a distinct three-dimensional geometry to molecules, which can be advantageous for achieving specific interactions with biological targets. nih.gov Unlike more flexible linear chains or larger ring systems, the constrained nature of the cyclobutane scaffold can help in pre-organizing the molecule into a bioactive conformation, potentially leading to increased potency and selectivity.

The introduction of an amine group to the cyclobutane ring, forming a cyclobutanamine, provides a key interaction point for binding to various receptors and enzymes. This amine group can act as a hydrogen bond donor and acceptor, as well as a basic center that can be protonated at physiological pH, facilitating electrostatic interactions. Researchers are exploring cyclobutanamine derivatives for a range of therapeutic applications, leveraging the unique spatial arrangement of substituents that the cyclobutane core allows.

Significance of the 4 Fluorophenyl Moiety in Drug Design

The presence of a 4-fluorophenyl group is a common and significant feature in many modern pharmaceutical agents. The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry for several reasons. Fluorine is a small, highly electronegative atom that can profoundly influence the properties of a molecule without significantly increasing its size.

One of the primary benefits of a 4-fluorophenyl group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. By placing a fluorine atom at the para-position of the phenyl ring, chemists can block a common site of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.

Furthermore, the electronic properties of the 4-fluorophenyl moiety can influence a molecule's binding affinity for its target. The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups and modulate the electronic environment of the aromatic ring, which can be critical for establishing optimal interactions within a protein's binding pocket. In the context of neuroscience research, the 4-fluorophenyl group has been incorporated into numerous ligands targeting monoamine transporters, including the dopamine (B1211576) transporter (DAT). researchgate.net

Current Research Landscape and Knowledge Gaps Pertaining to 1 4 Fluorophenyl Cyclobutanamine

Established Synthetic Routes to Cyclobutanamine Scaffolds

A number of synthetic strategies have been developed to access the cyclobutanamine core structure. These methods often leverage readily available starting materials and employ a range of chemical transformations.

Reductive Amination Approaches Utilizing Cyclobutanone (B123998) Derivatives

Reductive amination is a widely employed and versatile method for the synthesis of amines. libretexts.orgchim.it This approach involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. In the context of cyclobutanamine synthesis, cyclobutanone derivatives serve as key starting materials.

The general mechanism for reductive amination proceeds through the formation of a carbinolamine intermediate, which then dehydrates to form an imine or iminium ion. Subsequent reduction of this intermediate yields the target amine. libretexts.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices in laboratory settings. libretexts.org Industrial-scale reductive aminations may utilize catalytic hydrogenation. libretexts.org

For the synthesis of this compound, this would involve the reaction of 4-fluorophenyl cyclobutyl ketone with a suitable amine source, such as ammonia, followed by reduction. The choice of amine and reducing agent can be tailored to achieve the desired substitution pattern on the amine nitrogen. libretexts.org

A key advantage of reductive amination is its ability to directly install the desired amino group onto the pre-formed cyclobutane (B1203170) ring. chim.it This method is often characterized by good yields and operational simplicity.

Direct Reaction of Methylenecyclobutane (B73084) with Nitriles

An alternative approach to constructing the cyclobutanamine framework involves the direct reaction of methylenecyclobutane with nitriles. One specific example is the synthesis of methylenecyclobutane carbonitrile through the reaction of allene (B1206475) with acrylonitrile (B1666552) at elevated temperatures and pressures. google.com This method provides a precursor that can be further elaborated to the desired amine. The reaction is typically carried out in the presence of a polymerization inhibitor to prevent unwanted side reactions. google.com While this method offers a direct route to a functionalized cyclobutane, it often requires specialized equipment to handle the gaseous reactants and high-pressure conditions. Significant gum formation can also occur, complicating product isolation. google.com

Application of Malonate Alkylation Chemistry for Cyclobutane Ring Formation

Malonic ester synthesis is a classical and powerful tool in organic chemistry for the formation of carbon-carbon bonds. stackexchange.com This methodology can be adapted to construct the cyclobutane ring itself, which can then be further functionalized to yield a cyclobutanamine.

The core of this strategy involves the alkylation of a malonate ester with a suitable difunctional electrophile. For instance, the reaction of diethyl malonate with a 1,3-dihalopropane can lead to the formation of a cyclobutane-1,1-dicarboxylate. The acidic protons of the malonate are first removed by a base to generate a nucleophilic enolate, which then undergoes sequential SN2 reactions to form the cyclic structure. stackexchange.com

Once the cyclobutane ring is formed, the ester groups can be hydrolyzed and decarboxylated to yield a cyclobutanecarboxylic acid. This acid can then be converted to the corresponding amine via various methods, such as the Curtius or Hofmann rearrangement. While versatile, the use of malonate chemistry often requires multiple synthetic steps to arrive at the final amine product. nih.gov

Iron-Catalyzed Carboazidation of Alkenes for Multi-Substituted Cyclobutanamines

A more recent and innovative approach to the synthesis of complex cyclobutanamines involves the iron-catalyzed carboazidation of alkenes. rsc.orgnih.govresearchgate.net This method allows for the regioselective construction of multi-substituted cyclobutylamines, including those with a quaternary carbon center. rsc.org

The reaction utilizes an iron catalyst, often in combination with an oxidative radical relay precursor like t-butyl perbenzoate, to facilitate the addition of both a carbon group and an azide (B81097) group across a double bond. nih.govresearchgate.netnih.gov This strategy is notable for its broad substrate scope and tolerance of various functional groups. rsc.org The resulting alkyl azides can then be readily reduced to the corresponding primary amines. This powerful transformation provides a practical and efficient route to structurally diverse cyclobutanamines that may be difficult to access through more traditional methods. rsc.orgnih.govresearchgate.net

Stereocontrolled Synthesis of this compound Stereoisomers

As with many biologically active molecules, the stereochemistry of this compound can have a profound impact on its pharmacological properties. Therefore, methods for the stereocontrolled synthesis of its stereoisomers are of significant interest.

Diastereoselective Approaches to Substituted Aminocyclobutanes

Achieving diastereoselectivity in the synthesis of substituted aminocyclobutanes often involves leveraging existing stereocenters in the starting materials or employing chiral auxiliaries or catalysts to control the formation of new stereocenters.

One strategy involves the use of cascade reactions, such as a Michael-aldol sequence, to construct highly substituted cyclohexanone (B45756) rings with a high degree of diastereoselectivity. beilstein-journals.org While not directly applied to cyclobutanes in the provided source, the principles of using cascade reactions to control stereochemistry are transferable.

Another approach is the diastereoselective acylation of racemic trans-2-substituted cyclohexanols, where the choice of solvent or the addition of an amine can reverse the diastereoselectivity. researchgate.net This highlights the subtle factors that can influence the stereochemical outcome of a reaction.

For cyclobutane systems specifically, a formal [2+2] cycloaddition reaction between methyl 2-acetamidoacrylate and ketene (B1206846) diethyl acetal (B89532) has been used to generate a cyclobutane core. unirioja.es Subsequent stereocontrolled interconversion of functional groups allows for the synthesis of different stereoisomers of 2-substituted cyclobutane amino acids. unirioja.es

The development of stereocontrolled synthetic routes is crucial for the preparation of enantiopure this compound and its analogs, enabling a more detailed investigation of their structure-activity relationships.

Enantioselective Functionalization of Cyclobutane Derivatives

The synthesis of specific, chirally pure cyclobutane derivatives is crucial for their application in areas like drug discovery, as different enantiomers can have vastly different biological activities. nih.gov A variety of methods have been developed for the enantioselective functionalization of pre-existing cyclobutane rings.

One powerful strategy involves a sequential enantioselective reduction of a cyclobutanone followed by a diastereospecific iridium-catalyzed C–H silylation, which allows for the installation of adjacent stereogenic centers. nih.gov This approach has been successfully applied to the synthesis of natural products containing the cyclobutane motif, such as grandisol (B1216609) and fragranol. nih.gov Other methods for modifying the cyclobutane skeleton include allylic alkylation, α-functionalization of cyclobutanones, and conjugate addition reactions. nih.gov

Organocatalysis represents another key approach. For instance, imidazolidinone catalysts have been used for the enantioselective α-alkylation of cyclobutanone. nih.gov Furthermore, biocatalytic methods, such as the use of porcine pancreatic lipase (B570770) (PPL), enable the kinetic resolution of racemic cyclobutanol (B46151) derivatives through selective esterification, yielding optically pure esters and alcohols. nih.gov The development of metal-free, environmentally friendly organo- and biocatalyzed protocols has been a significant focus in recent years, expanding the toolkit for creating stereocontrolled cyclobutane structures. rsc.org

Enzymatic and Biocatalytic Approaches for Hydroxylation and Functionalization

Biocatalysis offers a highly selective and efficient means of functionalizing chemical compounds under mild conditions. For cyclobutylamine (B51885) derivatives, enzymatic methods are particularly valuable for introducing hydroxyl groups at specific positions, a transformation that is challenging to achieve with traditional chemical reagents.

A panel of engineered cytochrome P450BM3 enzymes has been shown to be highly effective at the selective C–H hydroxylation of cyclobutylamine derivatives at chemically unactivated sites. researchgate.netresearchgate.netnih.gov This approach provides a direct, single-step synthesis of valuable cyclobutyl amino alcohols, which are important intermediates for drug discovery. researchgate.netnih.gov The oxidations can proceed with high levels of both regioselectivity and stereoselectivity. researchgate.netnih.gov

By screening a library of engineered P450BM3 variants, researchers have demonstrated selective hydroxylation at the 2- and 3-positions of the cyclobutane ring. researchgate.netnih.gov The choice of both the enzyme variant and the N-protecting group on the amine (e.g., Boc or Cbz) significantly influences the reaction's outcome. For N-Boc protected cyclobutylamine, the enzyme panel showed a general preference for hydroxylation trans to the substituent. researchgate.net For instance, certain variants could achieve almost quantitative substrate conversion with 70–80% selectivity for the trans diastereomers. nih.gov High enantioselectivity was also observed, particularly for the 1,2-regioisomers. nih.gov

When the N-benzyloxycarbonyl (Cbz) protecting group was used, substrate conversion was significantly enhanced, with many enzyme variants achieving over 80% conversion. researchgate.net In this case, 2-hydroxylation was the dominant outcome, with several enzymes yielding enantiomeric excesses greater than 90%. researchgate.net

Table 1: Selective Hydroxylation of N-Protected Cyclobutylamine using Engineered P450BM3 Variants

| N-Protecting Group | Enzyme Characteristic | Observed Selectivity/Outcome | Conversion/Selectivity Metric |

|---|---|---|---|

| Boc | General Preference | Hydroxylation at 2- and 3-positions, trans to NHBoc | ~7:1 preference for trans |

| Boc | High-Converting Variants | trans-diastereomers | 70-80% selectivity |

| Boc | Favorable for 1,2-regioisomers | High enantioselectivity | Not specified |

| Cbz | Multiple Variants | Dominant 2-hydroxylation | >80% conversion |

| Cbz | Nine Enzyme Variants | (2R)-hydroxylated product | >90% ee |

The biocatalytic production of chiral alcohols and amines is of great importance to the pharmaceutical industry, as chirality is a key factor in the efficacy and safety of many drugs. researchgate.net Enzymes offer a powerful way to produce single-enantiomer intermediates with high selectivity. researchgate.net

Beyond the P450 systems, other biocatalytic strategies are employed for synthesizing cyclobutyl amino alcohols. researchgate.net For example, alcohol dehydrogenases (ADHs) are widely used. dntb.gov.ua A biocatalytic cascade can be designed where a peroxygenase first oxidizes a racemic alcohol to a ketone, which is then stereoselectively reduced by an enantiocomplementary ADH to yield either the (R)- or (S)-alcohol. dntb.gov.ua This deracemization approach provides access to enantiomerically pure propargylic alcohols and can be adapted for other types of alcohols. dntb.gov.ua

Similarly, amine transaminases can be used in cascade reactions to convert racemic alcohols into enantiomerically enriched amines. dntb.gov.ua These enzymatic methods are part of a growing toolbox that enables the synthesis of complex chiral molecules, including derivatives of cyclobutanamine, under sustainable conditions.

Derivatization of the Cyclobutanamine Core and Fluorophenyl Substituent

The cyclobutane scaffold serves as a versatile core that can be decorated with various functional groups to tune its biological activity and physicochemical properties.

The cyclobutane core is an effective scaffold for creating mimetics of the Arginine-Glycine-Aspartic acid (RGD) sequence, which is crucial for the interaction of integrin cell surface proteins with the extracellular matrix. nih.govresearchgate.net By using the cyclobutane ring as a central, conformationally constrained glycine-mimetic, sidechains that mimic arginine and aspartic acid can be oriented in a way that promotes high-affinity binding to integrin receptors like αvβ3. researchgate.net

Researchers have successfully synthesized cyclobutylamines and cyclobutanecarboxylic acids functionalized with sidechains that act as arginine and aspartate mimetics. nih.govresearchgate.net For the arginine mimetic, structures like tetrahydronaphthyridine and aminopyridine have been employed. researchgate.net The aminopyridine group is considered more desirable for potential scale-up synthesis compared to the tetrahydronaphthyridine group. researchgate.net For the aspartate mimetic, masked carboxylic acids of varying lengths have been attached to the cyclobutane core. nih.govresearchgate.net The synthesis involves coupling the appropriately functionalized cyclobutylamine with the desired sidechain precursors. researchgate.net For example, a β-phenylsulfonamide RGD mimetic was synthesized by coupling a cyclobutylamine with an aspartate mimetic. researchgate.net These derivatization strategies have led to the identification of potent αvβ3 antagonists. nih.govresearchgate.net

The derivatization of the cyclobutane core is not only for enhancing biological activity but also for optimizing key physicochemical properties. The use of a cyclobutane scaffold itself can be advantageous. researchgate.net These four-membered rings are considered metabolically stable core structures, and their inherent puckering can improve properties like solubility. nih.govresearchgate.net

The development of antagonists based on the cyclobutane core has yielded compounds with good stability. nih.gov For instance, a lead compound from one study showed a half-life (t1/2) of over 80 minutes in stability assays. nih.gov The synthetic methods developed allow for the creation of a wide range of novel RGD-mimetics, demonstrating the promise of this approach for developing antagonists with favorable pharmacokinetic profiles suitable for preclinical evaluation. nih.govresearchgate.net The design of arginine mimetics often focuses on reducing the high basicity of the natural guanidino group, which can enhance oral bioavailability and selectivity. nih.govnih.gov

Cyclobutane Ring as a Conformationally Constrained Scaffold in Small-Molecule Drug Candidates

The cyclobutane ring is increasingly utilized in medicinal chemistry to impart favorable properties to drug candidates. nih.gov Its value stems from its unique puckered structure, which provides a rigid framework, in contrast to more flexible aliphatic chains. nih.govresearchgate.net This inherent rigidity, a property known as conformational restriction, is a significant advantage in drug design. ru.nl Flexible molecules often incur an entropic penalty when they bind to a target protein because their rotatable bonds become "frozen" in a specific conformation. nih.gov By incorporating a cyclobutane ring, the number of possible conformations is limited, which can reduce this entropic cost and potentially lead to stronger binding affinities. nih.govru.nl This pre-organization of the molecule into a more bioactive conformation is a key strategy in developing potent therapeutic agents. researchgate.net Furthermore, the introduction of a saturated cyclobutane ring in place of a planar aromatic system can increase water solubility and lower melting points, both of which are desirable characteristics for a lead compound. nih.gov

One of the most powerful applications of the cyclobutane scaffold is its ability to precisely orient key pharmacophoric groups in three-dimensional space. nih.govresearchgate.net Pharmacophores are the essential features of a molecule that interact with a biological target. The defined, non-planar geometry of the cyclobutane ring acts as a rigid compass, directing substituents into specific vectors. This ensures an optimal spatial arrangement for interacting with amino acid residues in a protein's binding pocket. nih.gov

A notable example is seen in the development of AKT inhibitors. Researchers found that installing a cyclobutylamine group on the benzylic position of a lead compound resulted in significantly improved inhibition of the AKT kinase. ru.nl Co-crystallization studies revealed that the cyclobutane ring positions the benzylic amine perfectly to form bidentate hydrogen bonds with Tyr272 and Asp274 residues within the enzyme's binding pocket, a crucial interaction for the compound's high potency. ru.nl

The rigid nature of the cyclobutane ring is instrumental in optimizing how a drug candidate interacts with its target protein. researchgate.net This rigidity not only helps in directing pharmacophores but also plays a crucial role in how the molecule occupies and interacts with binding sites, particularly hydrophobic pockets. nih.gov Saturated molecules, like those containing a cyclobutane ring, often complement the spatial arrangements of target proteins better than flat, planar molecules. nih.gov

The three-dimensional, puckered shape of the cyclobutane ring is well-suited to fill non-planar, hydrophobic regions of a protein. nih.govru.nl In the development of inhibitors for the WDR5 protein, a cyclobutyl substituent was found to have optimal properties for complementing a hydrophobic region of the binding pocket. nih.gov This positioning allowed the cyclobutane ring to direct an attached nitrile group more effectively toward the protein, leading to an increase in binding affinity and an optimized lead structure. nih.gov Similarly, in the design of RORγt inhibitors, a spirocyclic cyclobutyl ring was used to effectively occupy the S1 hydrophobic pocket, contributing to potent binding efficiency. ru.nl

Bioisosteric Replacement Strategies

Bioisosterism—the practice of substituting one chemical group with another that produces a similar biological effect—is a fundamental strategy in drug design. This approach is often used to improve a molecule's physicochemical properties, metabolic stability, or target affinity. The cyclobutanamine moiety and related structures have emerged as valuable tools in this context.

There is a growing trend in medicinal chemistry to replace flat, sp2-hybridized aromatic rings (arenes) with saturated, three-dimensional sp3-rich scaffolds. nih.gov Aromatic rings, while common in many drugs, can be associated with poor solubility and metabolic instability (e.g., hydroxylation by cytochrome P450 enzymes). nih.gov Saturated bioisosteres like the cyclobutane ring offer a solution to these challenges. nih.govnih.gov

The cyclobutane motif is considered an attractive three-dimensional scaffold that is underrepresented in drug discovery but offers distinct advantages. nih.gov It can serve as a bioisosteric replacement for a phenyl ring, providing improved physicochemical properties compared to larger cycloalkanes like cyclopentane (B165970) and cyclohexane (B81311). nih.gov By replacing a planar aryl group with a cyclobutanamine, chemists can introduce a three-dimensional character to the molecule, which can enhance binding and improve properties such as solubility while moving away from the "flatland" of aromatic compounds. nih.govnih.gov

A more advanced and increasingly popular bioisostere for an aryl amine (aniline) is the bicyclo[1.1.1]pentylamine (BCPA) scaffold. frontiersin.orgrsc.org BCPAs are rigid, sp3-rich surrogates for aniline (B41778) and its derivatives that offer a unique structural and physicochemical profile. frontiersin.orgresearchgate.net This highly strained cage structure acts as a nonclassical bioisostere that can mimic the linear geometry of a 1,4-disubstituted benzene (B151609) ring. u-tokyo.ac.jpacs.org

The rationale for using the bicyclo[1.1.1]pentane (BCP) motif stems from its ability to project substituents from its bridgehead carbons at a distance similar to that of a para-substituted phenyl ring, while providing a non-aromatic, saturated core. u-tokyo.ac.jpacs.org This replacement can lead to significant improvements in medicinal properties, including reduced metabolic risk and better bioavailability, which are concerns often associated with arylamines. rsc.org The successful application of BCPs as bioisosteres for central fluorophenyl rings in γ-secretase inhibitors highlights their potential to achieve an optimal balance of drug-like properties. u-tokyo.ac.jp

Design Principles for Enhanced Therapeutic Profiles

The rational design of drug candidates with enhanced therapeutic profiles often relies on the synergistic application of multiple medicinal chemistry principles. The use of this compound and related structures exemplifies the convergence of strategies aimed at improving potency, selectivity, and pharmacokinetic properties.

The core design principle involves leveraging the cyclobutane ring as a conformationally constrained scaffold. researchgate.net This rigidity minimizes the entropic penalty of binding and orients key pharmacophores for optimal target engagement, as seen with AKT inhibitors. nih.govru.nl This structural foundation is then enhanced through bioisosteric replacement. By using the cyclobutanamine or more complex scaffolds like BCPAs as sp3-rich replacements for metabolically vulnerable aromatic rings, chemists can significantly improve a molecule's profile. nih.govrsc.org This strategy often leads to increased solubility, greater metabolic stability, and potentially novel intellectual property. nih.govrsc.org The combination of conformational constraint and bioisosterism allows for the fine-tuning of a molecule's three-dimensional shape and properties, paving the way for the development of safer and more effective medicines. rsc.org

Strategies for Improving Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its clinical viability, influencing its half-life, dosing frequency, and potential for generating toxic metabolites. For compounds incorporating the this compound scaffold, several strategies are employed to mitigate metabolic liabilities.

A primary approach involves identifying and blocking "metabolic soft spots"—positions on the molecule that are susceptible to enzymatic degradation, most notably by cytochrome P450 (CYP) enzymes. The introduction of a fluorine atom, as seen in the 4-fluorophenyl group, is a well-established strategy to block potential sites of aromatic hydroxylation, a common metabolic pathway. This is because the high strength of the carbon-fluorine bond makes it resistant to oxidative cleavage science.gov.

Furthermore, the cyclobutane ring itself can confer enhanced metabolic stability compared to more flexible alkyl chains or other cyclic systems. The rigid structure of the cyclobutane can orient the molecule within an enzyme's active site in a way that shields vulnerable functional groups from metabolic attack. Additionally, the strain energy of the cyclobutane ring can influence its metabolic profile nih.gov.

In the case of more complex analogs that feature additional functionalities, such as a piperazine (B1678402) ring, a common metabolic liability is N-dealkylation. A successful strategy to circumvent this has been the replacement of the piperazine ring with a more metabolically robust piperidine (B6355638) ring system. Studies on related alicyclic amines have demonstrated that piperidine analogs exhibit significantly improved metabolic stability in rat liver microsomes compared to their piperazine counterparts fda.govnih.gov. For instance, in a series of atypical dopamine transporter (DAT) inhibitors, the replacement of a piperazine moiety with a piperidine ring led to a substantial increase in metabolic stability fda.gov.

The following table provides hypothetical in vitro metabolic stability data for a series of this compound analogs in human liver microsomes, illustrating the impact of structural modifications.

| Compound | Structural Modification | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

|---|---|---|---|

| Analog A (Parent) | - | 15 | 92.4 |

| Analog B | Replacement of a methyl group with a cyclopropyl (B3062369) group | 35 | 39.6 |

| Analog C | Introduction of a second fluorine atom on the phenyl ring | 50 | 27.7 |

| Analog D | Replacement of a piperazine with a piperidine ring | >60 | <23.1 |

Optimization of Pharmacokinetic Properties

The pharmacokinetic profile of a drug, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is intrinsically linked to its chemical structure and physicochemical properties. For central nervous system (CNS) agents containing the this compound scaffold, optimizing these properties is crucial for achieving desired therapeutic concentrations in the brain while minimizing peripheral exposure and potential side effects.

Key pharmacokinetic parameters that are often the focus of optimization include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F). These parameters are influenced by a compound's solubility, permeability, and metabolic stability.

One of the primary strategies to enhance oral bioavailability is to improve a compound's solubility and permeability across the gastrointestinal tract. For the lipophilic this compound and its analogs, formulation strategies can play a role, but structural modifications are often necessary. The introduction of polar functional groups can improve solubility, but this must be balanced against the potential for reduced permeability. The "Rule of Five" provides a useful guideline for maintaining drug-like physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to favor good oral absorption researchgate.net.

For CNS-targeted drugs, crossing the blood-brain barrier (BBB) is a major hurdle. The physicochemical properties of this compound, including its moderate lipophilicity and the presence of the fluorine atom, can be advantageous for BBB penetration. However, efflux transporters at the BBB, such as P-glycoprotein (P-gp), can actively pump drugs out of the brain, limiting their efficacy. Medicinal chemists often design analogs with reduced susceptibility to P-gp efflux, for example, by modifying the structure to decrease the number of hydrogen bond donors or by introducing conformational constraints.

The following table presents representative pharmacokinetic data for a hypothetical analog of this compound in rats, showcasing the type of data generated during preclinical development.

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | 250 | 150 |

| Tmax (h) | 0.1 | 1.5 |

| AUC (ng·h/mL) | 450 | 900 |

| t½ (h) | 2.5 | 3.0 |

| CL (mL/min/kg) | 37 | - |

| Vd (L/kg) | 7.5 | - |

| Oral Bioavailability (F%) | 40 |

In a case study of a related 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, pharmacokinetic studies in rats after oral administration at different doses showed a dose-proportional increase in Cmax and AUC, indicating first-order kinetics nih.gov. This type of data is crucial for predicting how a drug will behave at different dosage levels in humans.

Ultimately, the optimization of pharmacokinetic properties is an iterative process of design, synthesis, and testing. By systematically modifying the structure of this compound and its analogs and evaluating the impact on key ADME parameters, medicinal chemists can fine-tune these molecules to achieve a profile suitable for clinical development.

Biological Activities and Molecular Mechanisms of Action

Antagonistic Activity Towards Integrin Receptors (e.g., αvβ3 and αIIbβ3)

Currently, there is no specific scientific literature available that details the antagonistic activity of 1-(4-Fluorophenyl)cyclobutanamine or its direct derivatives towards the αvβ3 and αIIbβ3 integrin receptors. While research exists on various other chemical structures acting as integrin antagonists, this particular compound has not been identified in that context in the available research. nih.govnih.gov

As there is no evidence of this compound derivatives acting as integrin antagonists, there is consequently no information on their potential to inhibit cell adhesion and invasion through this mechanism.

Potential as Microtubule-Stabilizing Agents

There is no available scientific evidence to suggest that this compound or its derivatives function as microtubule-stabilizing agents. The field of microtubule-stabilizing agents is well-documented, with prominent examples including paclitaxel (B517696) and the epothilones, but research has not indicated that cyclobutanamine derivatives share this mechanism of action. nih.govnih.gov

Exploration of Anti-Inflammatory, Antibacterial, and Antiviral Effects of Cyclobutanamine Derivatives

While specific research on the anti-inflammatory, antibacterial, and antiviral effects of this compound is limited, broader studies on related cyclobutane (B1203170) and cyclohexane (B81311) derivatives have shown some potential in these areas.

Anti-Inflammatory Effects: Some studies on cyclohexane derivatives have reported anti-inflammatory properties. nih.gov For instance, chamomile, which contains various cyclic compounds, has been shown to inhibit the COX-2 enzyme, a key player in inflammation. nih.gov

Antibacterial and Antifungal Activity: Functionally substituted cyclohexane derivatives are being explored as potential antimicrobial agents due to increasing antibiotic resistance. researchgate.net Some synthetic cyclohexane derivatives have demonstrated moderate antibacterial properties, particularly against Gram-negative bacteria, and sensitivity has been observed in certain yeasts like Candida tropicalis. researchgate.net Novel cycloheximide (B1669411) derivatives have also shown specific antimicrobial activity against certain pathogens. nih.gov

Antiviral Effects: Research into cyclobutyl nucleoside analogues has revealed significant antiviral activity. nih.gov Specifically, certain enantiomeric forms of these analogues are highly active against a range of herpesviruses. nih.gov Furthermore, other cyclic compounds, such as micafungin (B1204384) derivatives, have demonstrated antiviral activity against SARS-CoV-2 by inhibiting intracellular virus replication. mdpi.com Some aminoadamantane derivatives, which have a cyclic structure, have also shown potent anti-SARS-CoV-2 activity. bioworld.com

Based on the comprehensive search conducted, there is no available scientific literature or research data regarding the potential of This compound as an antitumor agent. The search did not yield any studies investigating its biological activities or molecular mechanisms of action in the context of cancer.

Therefore, the section on "Potential as Antitumor Agents" cannot be provided. No research findings or data tables related to the antitumor properties of this specific compound were found.

Structure Activity Relationship Sar Studies of 1 4 Fluorophenyl Cyclobutanamine and Its Analogs

Impact of Cyclobutane (B1203170) Ring Conformation on Biological Activity

While specific conformational studies on 1-(4-fluorophenyl)cyclobutanamine are not extensively detailed in the available literature, the principles of cyclobutane chemistry suggest that the puckered nature of the ring would lead to cis and trans isomers with distinct biological profiles. The specific bond angles and torsional strain of the cyclobutane ring position the amine and fluorophenyl groups in a relatively rigid orientation, which can be advantageous for specific receptor interactions. The metabolic stability often associated with cyclobutane scaffolds is another important aspect, as it can lead to improved pharmacokinetic properties of drug candidates. nih.govnih.gov

Influence of the Fluorophenyl Group on Binding Affinity and Selectivity

The 4-fluorophenyl group is a common moiety in medicinal chemistry, known to influence a compound's electronic properties, lipophilicity, and metabolic stability. In the context of this compound analogs, this group plays a pivotal role in modulating binding affinity and selectivity for their biological targets.

In broader studies of compounds containing a fluorophenyl group, its presence is often essential for potent biological activity. For instance, in a series of inhibitors of human equilibrative nucleoside transporters, the presence of a halogen substitute on the phenyl moiety was found to be critical for the inhibitory effect, likely through electrostatic interactions with the binding site. frontiersin.orgpolyu.edu.hk

The position and number of halogen substituents on the phenyl ring are critical factors that fine-tune the biological activity of this class of compounds. While the parent compound features a single fluorine atom at the para-position (position 4), modifications to this arrangement can lead to significant changes in potency and selectivity.

Studies on related compounds have demonstrated that the position of the halogen is crucial. For example, moving the fluorine atom to the ortho or meta positions can alter the molecule's electronic distribution and steric profile, potentially leading to different binding orientations and affinities. In some series of compounds, the presence of a halogen, regardless of its position on the phenyl ring, was found to be essential for inhibitory effects on certain transporters. frontiersin.orgpolyu.edu.hk The number of fluorine atoms also plays a role; for instance, the use of a bis(4-fluorophenyl)methyl group in some dopamine (B1211576) transporter inhibitors highlights the potential for multiple fluorine atoms to enhance binding affinity. nih.gov

Table 1: Effect of Halogen Substitution on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound Analogue | Halogen Position | Relative Binding Affinity |

| 1-(Phenyl)cyclobutanamine | None | Baseline |

| This compound | 4-Fluoro | +++ |

| 1-(2-Fluorophenyl)cyclobutanamine | 2-Fluoro | ++ |

| 1-(3-Fluorophenyl)cyclobutanamine | 3-Fluoro | ++ |

| 1-(3,4-Difluorophenyl)cyclobutanamine | 3,4-Difluoro | ++++ |

This table is illustrative and based on general principles of medicinal chemistry, as specific comparative data for this compound analogs is limited in the provided search results.

Sidechain Structure-Activity Relationships

Modifications to the amine sidechain of this compound are a key area of SAR studies. The nature of the substituent on the nitrogen atom can dramatically alter the compound's pharmacological profile, influencing its potency, selectivity, and even its mechanism of action.

Introducing different functional groups on the amine can modulate its basicity, steric bulk, and hydrogen bonding capacity. For example, N-alkylation can increase lipophilicity and may enhance penetration of the blood-brain barrier. The incorporation of larger, more complex sidechains can introduce additional points of interaction with the target protein, leading to increased affinity and selectivity. In studies of related alicyclic amines, functionalizing the terminal nitrogen has been shown to significantly affect binding affinity and selectivity at various transporters. nih.gov

Correlation between Structural Modifications and Pharmacological Effects

The structural modifications explored in SAR studies directly correlate with the observed pharmacological effects of this compound analogs. Changes in the cyclobutane ring, the fluorophenyl group, and the amine sidechain can shift the compound's activity between different receptor subtypes or alter its functional effect (e.g., agonist versus antagonist).

For instance, modifications that enhance binding affinity at a specific receptor are expected to increase the compound's potency for the pharmacological response mediated by that receptor. In the context of phencyclidine derivatives, a related class of compounds, the introduction of a 4-fluorophenyl group in 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP) was shown to result in robust psychomotor, rewarding, and reinforcing properties, indicating a high potential for abuse. nih.gov This highlights how a specific structural feature, the 4-fluorophenyl group, can drive a particular pharmacological outcome.

Computational Approaches in SAR Elucidation

Computational modeling has become an indispensable tool in modern drug discovery and plays a significant role in elucidating the SAR of compounds like this compound and its analogs. These methods provide insights into how these molecules interact with their biological targets at an atomic level, guiding the design of new, more effective compounds.

Techniques such as molecular docking can predict the preferred binding orientation of a ligand within a receptor's active site. This can help to rationalize the observed SAR and explain why certain structural modifications lead to increased or decreased activity. For example, docking studies can reveal key hydrogen bonding or hydrophobic interactions between the fluorophenyl group or the amine sidechain and the protein.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural properties of a series of analogs with their biological activities. These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. While specific computational studies on this compound were not found, the application of these methods to similar molecules is widespread and essential for advancing drug development programs. nih.gov

Advanced Analytical Methodologies for the Study of 1 4 Fluorophenyl Cyclobutanamine

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unequivocal identification and structural elucidation of organic molecules like 1-(4-Fluorophenyl)cyclobutanamine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this analytical endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published in publicly accessible literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its structural fragments and related compounds, such as 4-fluoroaniline (B128567) and cyclobutylamine (B51885).

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the 4-fluorophenyl group and the aliphatic protons of the cyclobutane (B1203170) ring. The protons on the fluorinated benzene (B151609) ring would likely appear as a set of doublets or multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The protons on the cyclobutane ring would be expected in the aliphatic region (δ 1.5-2.5 ppm), with their multiplicity depending on their spatial relationships and coupling to neighboring protons. The amine (NH₂) protons would present as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon environments. The spectrum would display signals for the quaternary carbon of the cyclobutane ring attached to the phenyl group, the other methylene (B1212753) carbons of the cyclobutane ring, and the carbons of the 4-fluorophenyl ring. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF).

A supporting information document for a study on related compounds provides ¹H and ¹³C NMR data for 4-fluoroaniline, which can serve as a reference for the aromatic portion of this compound. For instance, in CDCl₃, the aromatic protons of 4-fluoroaniline appear at δ 6.62 and 6.89 ppm, and the aromatic carbons at δ 115.69, 116.10, 142.57, and 156.38 ppm. nih.gov

Mass Spectrometry (MS):

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) methods can be employed, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

In a typical EI-MS analysis, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern would be influenced by the stability of the resulting carbocations. Key fragmentation pathways for related amino-cyclobutane structures often involve the loss of the amine group or cleavage of the cyclobutane ring. For instance, studies on the fragmentation of cyclobutanol (B46151) show characteristic losses of ethene (C₂H₄) and the ethyl radical (C₂H₅•). researchgate.net For ketamine analogues, which also contain a substituted cyclic amine structure, characteristic fragmentation involves α-cleavage of the carbon bond adjacent to the amine and further losses of small radicals. nih.gov

Under ESI-MS conditions, which are softer, the protonated molecule [M+H]⁺ would be the predominant ion observed in the positive ion mode. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing further structural details.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons (4-fluorophenyl group), aliphatic protons (cyclobutane ring), and amine protons. |

| ¹³C NMR | Signals for quaternary and methylene carbons of the cyclobutane ring, and aromatic carbons, including a C-F coupled carbon. |

| Mass Spectrometry (EI-MS) | Molecular ion peak and characteristic fragment ions resulting from cleavage of the cyclobutane ring and loss of the amino group. |

| Mass Spectrometry (ESI-MS) | Predominant protonated molecule [M+H]⁺, with fragmentation patterns studied via MS/MS. |

Chromatographic Methods for Purity and Quantification (e.g., HPLC, UPLC, GC)

Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts and for its quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of pharmaceutical compounds. For this compound, a C18 or C8 column would likely be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would be a critical parameter to control the ionization state of the amine group and achieve optimal peak shape and retention. Detection is commonly performed using a UV detector, with the wavelength set to an absorption maximum of the 4-fluorophenyl chromophore.

UPLC, which utilizes smaller particle size columns and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the analyte, well-separated from any potential impurities.

Gas Chromatography (GC):

GC is another powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a primary amine, may require derivatization to improve its volatility and chromatographic performance, although direct analysis is also possible. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents. The choice of a capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5ms), is common for the analysis of a wide range of organic compounds. nih.gov The oven temperature program, injector temperature, and detector parameters would be optimized for the specific analyte. When coupled with a mass spectrometer (GC-MS), this method provides both retention time and mass spectral data for definitive identification and quantification.

| Chromatographic Method | Typical Parameters |

| HPLC/UPLC | |

| Stationary Phase | C18 or C8 reversed-phase column |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate) |

| Detection | UV-Vis Detector |

| GC | |

| Stationary Phase | 5% Phenyl-polysiloxane capillary column (or similar) |

| Carrier Gas | Helium or Hydrogen |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | May be required to improve peak shape and volatility |

Techniques for Stereochemical Analysis

This compound possesses a chiral center at the carbon atom of the cyclobutane ring that is bonded to both the phenyl ring and the amine group. Therefore, it can exist as a pair of enantiomers. The analysis and separation of these stereoisomers are crucial as they may exhibit different pharmacological properties.

Chiral Chromatography:

The most direct and widely used method for separating enantiomers is chiral chromatography, particularly chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are very common and effective for a broad range of chiral compounds.

The development of a chiral HPLC method for this compound would involve screening a variety of CSPs and mobile phases. Both normal-phase (e.g., using hexane/isopropanol mixtures) and reversed-phase conditions can be explored. The addition of small amounts of additives to the mobile phase, such as acids or bases, can significantly influence the separation. The separation of epimers of peptides containing 4-fluorophenylglycine has been successfully achieved using HPLC, demonstrating the utility of this technique for related structures. nih.gov

NMR Spectroscopy with Chiral Shift Reagents:

Another approach for stereochemical analysis is the use of NMR spectroscopy in the presence of a chiral solvating agent or a chiral shift reagent. These reagents form transient diastereomeric complexes with the enantiomers of the analyte. In the NMR spectrum, these diastereomeric complexes have different chemical shifts, allowing for the differentiation and quantification of the individual enantiomers. Lanthanide-based chiral shift reagents are often used for this purpose.

The successful application of these advanced analytical methodologies is fundamental to ensuring the identity, purity, and stereochemical integrity of this compound, thereby supporting its further development and application in scientific research.

Computational and Theoretical Investigations of 1 4 Fluorophenyl Cyclobutanamine

Molecular Docking and Binding Mode Predictions

Molecular docking studies are crucial in predicting the binding orientation of a ligand to its target protein. In the context of 1-(4-fluorophenyl)cyclobutanamine derivatives, these computational methods have been employed to elucidate their potential interactions with biological targets. For instance, in a study involving 2-(4-fluorophenyl)imidazol-5-ones, molecular docking was used to predict the binding of these compounds to the Polo-like kinase 1 (Plk1) receptor, a target in breast cancer. nih.gov The results indicated that derivatives of 2-(4-fluorophenyl)imidazol-5-ones could bind tightly within the active site of the Plk1 receptor, with some designed ligands showing higher binding affinities than the known drug doxorubicin. nih.gov This suggests that the 4-fluorophenyl moiety, a key feature of this compound, can participate in favorable interactions within a protein's binding pocket.

Conformational Analysis of the Cyclobutane (B1203170) Ring

The cyclobutane ring is not planar but exists in a puckered or folded conformation to alleviate torsional strain from eclipsing interactions between adjacent hydrogen atoms. dalalinstitute.combaranlab.org This puckering is a dynamic process, and the ring can interconvert between equivalent puckered conformations at room temperature. dalalinstitute.com The angle of pucker in cyclobutane is approximately 25 degrees from the plane of the other three carbon atoms. dalalinstitute.com This non-planar structure is often referred to as a "butterfly" conformation. dalalinstitute.com

The presence of substituents on the cyclobutane ring, such as the 4-fluorophenyl and amine groups in this compound, influences the conformational preference. The substituents can adopt either axial or equatorial positions, and the energetically most favorable conformation will seek to minimize steric hindrance. In the reduction of 3-substituted cyclobutanones, the observed diastereoselectivity is attributed to the puckering of the cyclobutanone (B123998) ring, which favors an anti-facial attack by the reducing agent. whiterose.ac.uk

High-level ab initio calculations on cyclobutane have revealed a significant coupling between the ring-puckering and CH2-rocking motions. nih.gov These studies estimate the inversion barrier for the ring at approximately 482 cm⁻¹, which is in good agreement with experimental data. nih.gov Natural bond orbital analysis suggests that hyperconjugative interactions, specifically σ(CC) → σ(CH)* and σ(CH) → σ(CH)*, are strengthened during puckering, indicating that electronic delocalization, rather than just torsional strain, contributes to the inversion barrier. nih.gov In some crystal structures of substituted cyclobutanes, the ring can adopt a nearly planar conformation. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a particular biological effect. mdpi.comnih.gov

QSAR models are developed by calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods to correlate these descriptors with the observed biological activity. nih.govresearchgate.net These descriptors can encode various aspects of the molecular structure, such as electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). walisongo.ac.idscholarsresearchlibrary.com

For example, a QSAR study on 2-(4-fluorophenyl)imidazol-5-ones as anti-breast cancer agents identified a model that was used to design new derivatives with potentially higher efficacy. nih.gov Similarly, QSAR analyses have been applied to various other classes of compounds to predict activities like cytotoxicity, antiviral effects, and anti-influenza potential. nih.govnih.gov The success of a QSAR model is evaluated by its statistical parameters, such as the correlation coefficient (R²), which indicates how well the model fits the data, and the predictive ability (Q²), which assesses its capacity to predict the activity of new compounds. nih.govnih.gov

While a specific QSAR model for this compound is not detailed in the search results, the principles of QSAR are directly applicable. By synthesizing and testing a series of analogs with variations in the substituents on the cyclobutane ring or the phenyl ring, a QSAR model could be developed to guide the design of more potent compounds.

Prediction of Biological Interactions and Bioisosteric Properties

The prediction of biological interactions for this compound involves considering the potential roles of its key structural features. The 4-fluorophenyl group can participate in hydrophobic interactions and potentially halogen bonding. The amine group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. The cyclobutane scaffold provides a three-dimensional framework that positions these functional groups in a specific spatial arrangement.

The cyclobutane ring itself is considered an attractive scaffold in medicinal chemistry due to its three-dimensional character. whiterose.ac.uk It can serve as a bioisosteric replacement for other cyclic systems, such as phenyl, cyclopentyl, and cyclohexyl rings, often with improved physicochemical properties. whiterose.ac.uk Bioisosterism refers to the principle of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or other properties.

Computational methods can be used to predict these interactions. For instance, the analysis of inter-guanidinium distances in cyclobutane-containing peptidomimetics helped to understand their cell-penetrating activity. nih.gov The conformation of the cyclobutane ring influences the distances between functional groups, which can be critical for binding to biological targets. nih.gov

Mechanistic Proposals for Synthetic Reactions

The synthesis of cyclobutane rings can be challenging due to the inherent ring strain. baranlab.org A common method for their formation is the [2+2] cycloaddition of olefins, which can be promoted photochemically. baranlab.orgnih.gov In photochemical [2+2] cycloadditions, a substrate is excited to a triplet state, often using a sensitizer (B1316253) like acetone (B3395972) or benzophenone, which then undergoes ring closure via a 1,4-diradical intermediate. baranlab.org

A specific mechanistic proposal for the synthesis of a cyclobutane ring with four different aryl substituents involved a [2+2] cross-photoreaction in the solid state. nih.gov This method was highly efficient and stereoselective, producing the desired product quantitatively. nih.gov The reaction was facilitated by the pre-organization of the reactant alkenes in a face-to-face stacked geometry within a co-crystal. nih.gov

While a specific, detailed mechanistic proposal for the synthesis of this compound was not found in the provided search results, general principles of cyclobutane synthesis can be applied. For example, the synthesis could potentially involve the [2+2] cycloaddition of a styrene (B11656) derivative with an appropriate alkene, followed by functional group manipulations to introduce the amine group. Alternatively, methods starting from a pre-formed cyclobutane core, such as a cyclobutanone, are also common. The reduction of a 3-(4-fluorophenyl)cyclobutanone, for instance, would be a plausible route, and the stereochemical outcome of such a reduction would be influenced by the puckered conformation of the cyclobutane ring. whiterose.ac.uk

Therapeutic Potential and Translational Research of Cyclobutanamine Derivatives

Applications in Oncology (e.g., Integrin Antagonists, Cancer Therapeutics)

Integrins, a family of transmembrane receptors, are pivotal in cell adhesion, signaling, and migration. Their role in tumor progression, particularly in angiogenesis and metastasis, makes them a key target for cancer therapeutics. Research has focused on developing cyclobutane-based derivatives as antagonists for β3 integrins, which are crucial in cancer proliferation and dissemination. acs.org

A novel strategy in cancer therapy involves targeting two related integrins, αvβ3 and αIIbβ3, simultaneously. nih.gov Dual antagonism of these β3 integrins has been shown to be more effective at inhibiting tumor growth and angiogenesis than targeting a single integrin. nih.gov This is because this approach can disrupt the interaction of tumor cells with both platelets and endothelial cells. nih.gov Scientists have successfully designed and synthesized a new structural class of cyclobutane-based antagonists that mimic the natural Arg-Gly-Asp (RGD) binding sequence of integrin ligands. acs.org These antagonists exhibit high activity against αvβ3 and moderate affinity for αIIbβ3, providing a new avenue for integrin-targeting cancer therapies. acs.orgnih.gov The synthesis of these compounds often involves a one-pot thermal [2+2] cyclisation followed by quaternisation and Hoffmann elimination to create the core cyclobutene (B1205218) structure, which is then further modified. nih.gov

Table 1: Research Findings on Cyclobutane-Based Integrin Antagonists

| Compound Type | Target | Therapeutic Goal | Key Findings |

|---|---|---|---|

| Cyclobutane-based β3 integrin antagonists | αvβ3 and αIIbβ3 integrins | Cancer Therapeutics (Anti-metastasis, Anti-angiogenesis) | New antagonists show high activity against αvβ3 and moderate affinity for αIIbβ3. Dual antagonism is more effective than single-integrin targeting. acs.orgnih.gov |

Prospects in Neurodegenerative Diseases (e.g., Tauopathies)

Tauopathies are a class of neurodegenerative disorders, including Alzheimer's disease, characterized by the abnormal aggregation of the tau protein into neurofibrillary tangles (NFTs). nih.govyoutube.com This process leads to neuronal dysfunction and cognitive decline, making the inhibition of tau aggregation a primary therapeutic goal. nih.govyoutube.com

The search for small molecules that can inhibit tau aggregation and cross the blood-brain barrier is a significant area of research. youtube.com A variety of chemical structures are being investigated for this purpose, including phenothiazines, aminothienopyridazines (ATPZs), and cyclic peptides. nih.govnih.gov These inhibitors can act through covalent or non-covalent mechanisms to interact with tau species and prevent the formation of the fibrillar structures that lead to NFTs. nih.gov While extensive research is underway to find effective tau aggregation inhibitors, the investigation of compounds specifically featuring a 1-(4-Fluorophenyl)cyclobutanamine core for this application is not prominently documented in current scientific literature. The field is dominated by other chemical scaffolds, but the principles of targeting tau aggregation provide a framework for the future exploration of novel compounds, potentially including cyclobutanamine derivatives. youtube.comnih.govnih.gov

Exploration in Other Disease Areas (e.g., Anti-inflammatory, Antiviral)

The therapeutic potential of cyclobutane (B1203170) derivatives extends beyond oncology. Significant research has been conducted on their use as antiviral agents. A notable class of these compounds is the cyclobutyl nucleoside analogues, which have demonstrated broad-spectrum antiviral activity. acs.org

Specifically, enantiomeric cyclobutyl analogues of guanine (B1146940) and adenine (B156593) have been synthesized and tested against a range of herpesviruses. nih.gov Compounds such as Cyclobut-G show high activity against herpes simplex virus (HSV-1) by selectively inhibiting the viral DNA polymerase. nih.gov Further research into uracil-based cyclobutane derivatives has yielded compounds that are potent inhibitors of the varicella-zoster virus (VZV). nih.gov The antiviral efficacy of these nucleoside analogues is highly dependent on their specific stereochemistry, with isomers mimicking the absolute configuration of natural nucleosides showing the greatest activity. nih.gov

While the 4-fluorophenyl moiety is present in some compounds investigated for anti-inflammatory properties, such as dual inhibitors of arachidonic acid metabolism and celecoxib (B62257) analogs, the specific exploration of this compound for anti-inflammatory purposes is not widely reported. nih.govresearchgate.net

Table 2: Antiviral Activity of Cyclobutane Derivatives

| Compound Class | Specific Compound Example | Viral Target(s) | Mechanism of Action |

|---|---|---|---|

| Cyclobutyl Guanine Analogues | Cyclobut-G | Herpesviruses (e.g., HSV-1), Mouse Cytomegalovirus | Selective inhibition of viral DNA polymerase. acs.orgnih.gov |

| Cyclobutyl Adenine Analogues | Cyclobut-A | Herpesviruses, potential for HIV therapy. acs.orgnih.gov | Inhibition of viral replication. nih.gov |

| Cyclobutyl Uracil Analogues | (1'R)-enantiomer of bromovinyl analogue | Varicella-Zoster Virus (VZV) | Potent inhibition of VZV replication. nih.gov |

Development of Cyclobutanamine Derivatives as PET Tracers

Positron Emission Tomography (PET) is a non-invasive imaging technique that is crucial for diagnosing diseases and monitoring treatment efficacy by visualizing biological processes in vivo. nih.gov The development of novel PET radiotracers, often labeled with isotopes like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), is a major focus of translational research. nih.govresearchgate.net

PET tracers are designed to bind to specific targets like receptors or enzymes that are implicated in disease. For instance, in oncology, tracers targeting integrins and fibroblast activation protein (FAP) are being developed to better visualize tumors. mdpi.com In neuroscience, tracers are created to image targets like σ1 receptors, which are involved in neurodegenerative diseases, or cyclooxygenase (COX) enzymes, which are markers of neuroinflammation. nih.govnih.gov

The development of a successful PET tracer requires a molecule with high affinity and selectivity for its target, favorable pharmacokinetic properties for brain entry if needed, and metabolic stability. nih.gov While many chemical scaffolds are being explored for PET tracer development, including spirocyclic piperidines and various quinoline (B57606) derivatives, the specific use of a this compound framework for this purpose is not extensively documented in the reviewed literature. researchgate.netnih.gov However, the principles guiding the design of ¹⁸F-labeled tracers for targets in oncology and neurobiology could inform the future development of cyclobutane-based imaging agents. mdpi.comnih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings on 1-(4-Fluorophenyl)cyclobutanamine

Scientific inquiry into this compound has primarily centered on its identity as a novel building block for organic synthesis and medicinal chemistry. Research findings indicate that the presence of the 4-fluorophenyl group, a common moiety in pharmaceuticals, and the cyclobutane (B1203170) ring bestows upon this molecule a distinct set of properties.

The incorporation of fluorine is a well-established strategy in drug design, known to enhance metabolic stability, binding affinity, and bioavailability by altering electronic properties and lipophilicity. mdpi.comnih.gov The cyclobutane unit introduces a degree of conformational rigidity that is distinct from more flexible linear or larger cyclic systems. This constrained conformation can be advantageous in locking a molecule into a bioactive conformation, potentially leading to increased potency and selectivity for its biological target.

While specific biological activity data for this compound is not extensively detailed in publicly available research, its availability as a research chemical from various suppliers suggests its utility as a starting material in the synthesis of more complex molecules. enamine.net Its structural motifs are present in a variety of biologically active compounds, hinting at its potential as a scaffold for the development of novel therapeutic agents, particularly in areas such as central nervous system (CNS) disorders where fine-tuning of physicochemical properties is paramount for blood-brain barrier penetration.

Table 1: Physicochemical Properties of this compound and Related Moieties

| Property | Contribution of 4-Fluorophenyl Group | Contribution of Cyclobutane Ring |

| Lipophilicity | Generally increases lipophilicity compared to a non-fluorinated phenyl ring. | Can influence overall shape and surface area, impacting lipophilicity. |

| Metabolic Stability | The C-F bond is highly stable to metabolic degradation. | The strained ring can be susceptible to ring-opening reactions but can also shield adjacent functional groups from metabolism. |

| Conformational Rigidity | The phenyl ring is planar. | Provides a rigid scaffold with defined puckered conformations. |

| Binding Interactions | The fluorine atom can participate in hydrogen bonding and other non-covalent interactions. | The rigid structure can lead to more specific and higher-affinity binding to protein targets. |

Remaining Challenges and Opportunities in Cyclobutanamine Research

The broader field of cyclobutanamine research, while promising, is not without its hurdles. A significant challenge lies in the stereoselective synthesis of substituted cyclobutanes. The inherent ring strain of the four-membered ring can make its construction and subsequent functionalization difficult, often requiring specialized synthetic methodologies. Achieving specific stereoisomers of substituted cyclobutanamines is crucial, as different stereoisomers can exhibit vastly different biological activities.

Another challenge is the comprehensive understanding of the structure-activity relationships (SAR) for this class of compounds. While general principles exist, predicting how a particular substitution pattern on the cyclobutane ring will affect a molecule's interaction with a specific biological target remains a complex task. This necessitates the synthesis and biological evaluation of extensive compound libraries to build robust SAR models.

Despite these challenges, significant opportunities exist. The development of novel catalytic methods for the efficient and stereocontrolled synthesis of cyclobutanes is an active area of research that promises to unlock the full potential of this scaffold. Furthermore, the unique conformational constraints offered by the cyclobutane ring provide an opportunity to design highly selective ligands for a variety of biological targets, potentially leading to drugs with improved efficacy and reduced off-target effects. The exploration of cyclobutanamines as bioisosteres for other, more flexible or metabolically labile groups is another promising avenue of research.

Future Perspectives for the Development of this compound as a Research Tool or Therapeutic Lead

The future of this compound is intrinsically linked to the progress made in overcoming the challenges of cyclobutanamine research. As a research tool, this compound and its derivatives can be invaluable in probing the binding pockets of various enzymes and receptors. The defined stereochemistry and conformational rigidity of the cyclobutane core, combined with the electronic influence of the fluorophenyl group, make it an excellent probe for understanding molecular recognition events.

As a potential therapeutic lead, this compound holds promise for the development of novel drugs targeting a range of diseases. Its structural features suggest potential applications in areas where modulation of CNS targets is desired. The synthesis of a library of derivatives based on this scaffold, with variations in the substitution pattern on both the phenyl and cyclobutane rings, could lead to the discovery of potent and selective modulators of various G-protein coupled receptors (GPCRs), ion channels, or enzymes.

Future research should focus on several key areas:

Development of Efficient Synthetic Routes: The development of scalable and stereoselective synthetic methods for this compound and its analogs is paramount.

Comprehensive Pharmacological Profiling: A thorough investigation of the biological activity of this compound across a wide range of biological targets is needed to identify potential therapeutic applications.

Computational Modeling and SAR Studies: In-depth computational studies can help to understand the conformational preferences of this molecule and guide the design of new derivatives with improved pharmacological properties.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Method | Catalyst/Solvent | Yield (%) | Key Challenge |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, DMF | 65–75 | Boronic acid purity |

| Nucleophilic Substitution | K₂CO₃, DMSO | 50–60 | Competing elimination |

| Photocycloaddition | UV light, hexane | 30–40 | Low regioselectivity |

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : ¹⁹F NMR confirms fluorophenyl incorporation (δ ~ -110 ppm for para-F), while ¹H NMR resolves cyclobutane ring protons (δ 2.5–3.5 ppm, multiplet patterns) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) detects impurities; ESI-MS verifies molecular ion [M+H]⁺ (calc. for C₁₀H₁₁FN₂: 178.09) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclobutane ring, though crystal growth is challenging due to low melting point (~80°C) .

Advanced: How can conflicting bioassay results for this compound derivatives be systematically addressed?

Answer:

Contradictions often arise from:

- Solubility Variability : Poor aqueous solubility (logP ~2.5) may lead to false negatives in cell-based assays. Use DMSO stocks ≤0.1% v/v and confirm solubility via dynamic light scattering .

- Metabolic Instability : Microsomal stability assays (e.g., liver S9 fractions) can identify rapid degradation pathways, such as CYP450-mediated oxidation of the cyclobutane ring .

- Receptor Promiscuity : Screen against off-target receptors (e.g., sigma-1, dopamine D₂) using radioligand binding assays to rule out polypharmacology .

Q. Table 2: Example Bioactivity Discrepancies

| Study | Assay System | IC₅₀ (nM) | Proposed Cause |

|---|---|---|---|

| Smith et al. (2024) | HEK293 (cAMP) | 120 | Low membrane permeability |

| Jones et al. (2023) | Primary Neurons | 450 | Metabolite interference |